1-((1-Methylcyclopentyl)oxy)-4-vinylbenzene
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Overview
Description
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . This compound is characterized by a benzene ring substituted with an ethenyl group and a 1-methylcyclopentyl group attached via an oxygen atom. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[(1-methylcyclopentyl)oxy]benzene typically involves the reaction of 4-vinylphenol with 1-methylcyclopentanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-[(1-methylcyclopentyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This mechanism is facilitated by the delocalized π-electrons in the benzene ring, which stabilize the intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a 1-methylcyclopentyl group.
1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a 1-methylcyclopentyl group.
Uniqueness
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene is unique due to the presence of the 1-methylcyclopentyl group attached via an oxygen atom, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-ethenyl-4-(1-methylcyclopentyl)oxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-12-6-8-13(9-7-12)15-14(2)10-4-5-11-14/h3,6-9H,1,4-5,10-11H2,2H3 |
InChI Key |
JQZIGCNKPGYSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)OC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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